Welcome to the BenchChem Online Store!
molecular formula C11H20O3 B8570943 7,12-Dioxaspiro[5.6]dodecane-9-methanol CAS No. 204262-67-9

7,12-Dioxaspiro[5.6]dodecane-9-methanol

Cat. No. B8570943
M. Wt: 200.27 g/mol
InChI Key: RQILATULOKKGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05728848

Procedure details

To a solution of 9-formyl-7, 12-dioxaspiro[5,6]dodecane of formula IV (5 g) in methanol (15 ml) was added in small portions NaBH4 (0.5 g) while stirring the solution and maintaining the temperature at 10° C. After complete addition, the reaction mixture was stirred for 3 hr at 20° C. The product residue obtained after evaporation of methanol was treated with water (20 ml), extracted into ether and dried over K2CO3. Evaporation of ether gave 9-hydroxymethyl-7, 12-dioxaspiro[5,6]dodecane of formula V (5 g) of the drawings as colorless viscous liquid.
Name
9-formyl-7, 12-dioxaspiro[5,6]dodecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula IV
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]1[CH2:14][CH2:13][O:12][C:6]2([CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]2)[O:5][CH2:4]1)=[O:2].[BH4-].[Na+]>CO>[OH:2][CH2:1][CH:3]1[CH2:14][CH2:13][O:12][C:6]2([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]2)[O:5][CH2:4]1 |f:1.2|

Inputs

Step One
Name
9-formyl-7, 12-dioxaspiro[5,6]dodecane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1COC2(CCCCC2)OCC1
Name
formula IV
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
0.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
while stirring the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 3 hr at 20° C
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The product residue obtained
CUSTOM
Type
CUSTOM
Details
after evaporation of methanol
ADDITION
Type
ADDITION
Details
was treated with water (20 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted into ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over K2CO3
CUSTOM
Type
CUSTOM
Details
Evaporation of ether

Outcomes

Product
Name
Type
product
Smiles
OCC1COC2(CCCCC2)OCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.